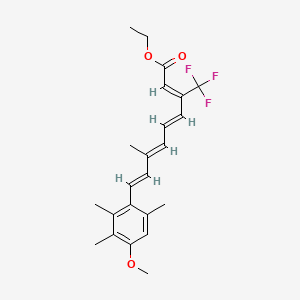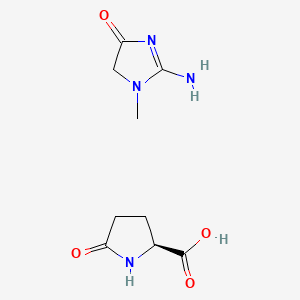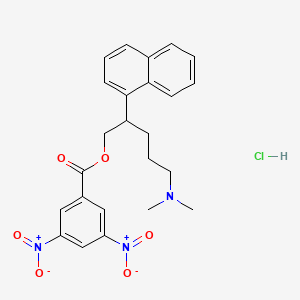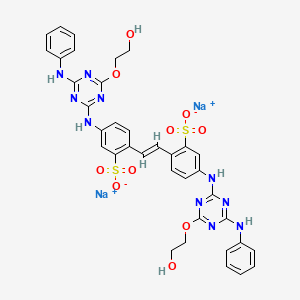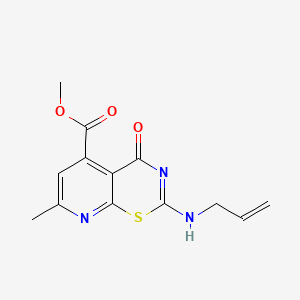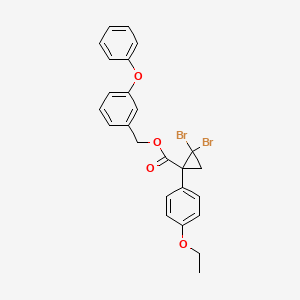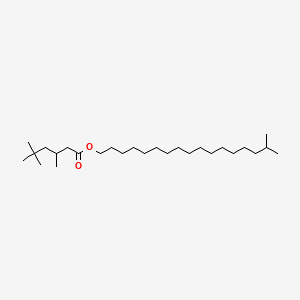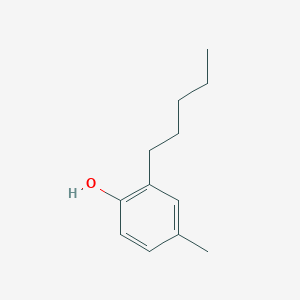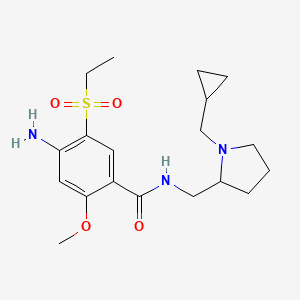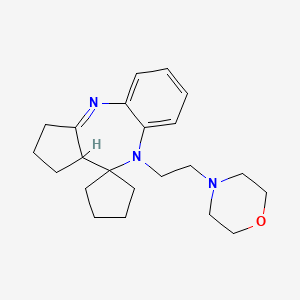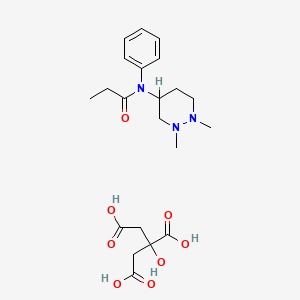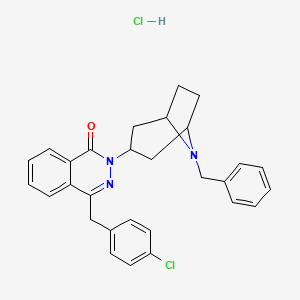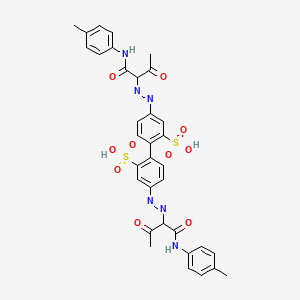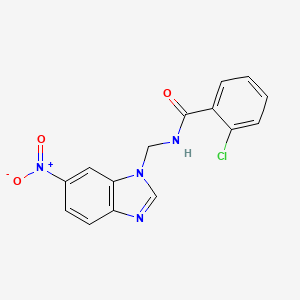
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, a common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 6-nitro-1H-benzimidazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), organic solvent (e.g., ethanol).
Major Products Formed
Reduction: Formation of 2-amino-N-((6-nitro-1H-benzimidazol-1-yl)methyl)benzamide.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy . The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-Amino-5-nitrobenzimidazole: Another derivative with antimicrobial properties.
N-Benzimidazolylbenzamide: A related compound with potential anticancer activity.
Uniqueness
Benzamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is unique due to the presence of both a nitro group and a chlorine atom, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
103706-82-7 |
|---|---|
Molecular Formula |
C15H11ClN4O3 |
Molecular Weight |
330.72 g/mol |
IUPAC Name |
2-chloro-N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C15H11ClN4O3/c16-12-4-2-1-3-11(12)15(21)18-9-19-8-17-13-6-5-10(20(22)23)7-14(13)19/h1-8H,9H2,(H,18,21) |
InChI Key |
LJRPLRUJQLHPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


